molecular formula C22H21ClN2O4S B2868047 8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-99-6

8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2868047
CAS RN: 866811-99-6
M. Wt: 444.93
InChI Key: OSROBGCFVANLCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a bicyclic structure containing oxygen and nitrogen atoms . The benzenesulfonyl group is a common functional group in organic chemistry, consisting of a benzene ring attached to a sulfonyl group. The 6-chloroquinolin-4-yl group is a quinoline ring, which is a type of heterocyclic aromatic compound, with a chlorine atom attached at the 6-position .

Scientific Research Applications

Aziridination and Cycloaddition Reactions

This compound has been explored for its role in aziridination and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of diazadispirodecanes and triazadispirododecanes through aziridination using specific quinazolin-4(3H)-ones demonstrates the compound's utility in creating structurally complex and stereochemically defined scaffolds, which are valuable in medicinal chemistry and material science (Albar, Fawcett, & Russell, 1997).

Crystal Structure Analysis

Research on the crystal structure of related 1,4-dioxa-8-azaspiro derivatives has revealed insights into the molecular geometry, intramolecular interactions, and the stability of these compounds. Studies have shown how the dioxa-2-azaspiro ring adopts a planar configuration, contributing to the molecule's overall conformation and potential reactivity (Fun, Quah, Huang, & Yu, 2011).

Spiroketalization and Orientational Effects

The influence of substituent groups on the course of spiroketalization reactions has been another area of research. Studies have demonstrated how the phenylsulfonyl group can affect the thermal cyclization process, leading to the preferential formation of specific stereoisomers. This knowledge is crucial for the design and synthesis of novel compounds with desired stereochemical properties (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Phosphazene Derivatives

The compound's framework has been utilized in the synthesis of phosphazene derivatives, showcasing its versatility in forming compounds with potential applications in materials science and as ligands in coordination chemistry. The synthesis of spiro-crypta phosphazene derivatives highlights the compound's role in creating multifunctional materials with unique chemical and physical properties (Kılıç et al., 2009).

Synthesis of Spiroacetal Enol Ethers

The stereoselective synthesis of spiroacetal enol ethers from this compound underlines its importance in organic synthesis, particularly in the creation of enol ethers with specific stereochemistry. This research contributes to the development of methodologies for synthesizing complex molecular architectures, which are significant in the discovery of new drugs and materials (Toshima, Aramaki, Yoshinori, Inamura, & Ichihara, 1998).

properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSROBGCFVANLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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